5-(1-Methylpyrrolidin-2-yl)-1H-indole
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Overview
Description
5-(1-Methylpyrrolidin-2-yl)-1H-indole is a compound that features a pyrrolidine ring attached to an indole structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1-Methylpyrrolidin-2-yl)-1H-indole typically involves the reaction of indole with 1-methylpyrrolidine under specific conditions. One common method involves the use of a Grignard reagent, where the indole is first treated with a halogenated methylpyrrolidine in the presence of magnesium to form the desired product. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods such as continuous flow synthesis. This method allows for the efficient and consistent production of the compound by passing reactants through a reactor in a continuous stream, which can be more efficient and safer than batch processing.
Chemical Reactions Analysis
Types of Reactions
5-(1-Methylpyrrolidin-2-yl)-1H-indole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The indole ring can undergo electrophilic substitution reactions, while the pyrrolidine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenated reagents and strong bases or acids are typically employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield indole oxides, while reduction can produce various reduced derivatives of the compound.
Scientific Research Applications
5-(1-Methylpyrrolidin-2-yl)-1H-indole has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies related to neurotransmitter function due to its structural similarity to certain bioactive molecules.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-(1-Methylpyrrolidin-2-yl)-1H-indole involves its interaction with specific molecular targets, such as receptors or enzymes. The indole ring can mimic the structure of certain neurotransmitters, allowing the compound to bind to and modulate the activity of these targets. The pyrrolidine ring may enhance the binding affinity and specificity of the compound.
Comparison with Similar Compounds
Similar Compounds
2-Methyl-5-(1-methylpyrrolidin-2-yl)pyridine: This compound has a similar structure but with a pyridine ring instead of an indole ring.
Pyrrolidine-2,5-dione: Another compound with a pyrrolidine ring, but with different functional groups attached.
Uniqueness
5-(1-Methylpyrrolidin-2-yl)-1H-indole is unique due to the combination of the indole and pyrrolidine rings, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and development.
Properties
Molecular Formula |
C13H16N2 |
---|---|
Molecular Weight |
200.28 g/mol |
IUPAC Name |
5-(1-methylpyrrolidin-2-yl)-1H-indole |
InChI |
InChI=1S/C13H16N2/c1-15-8-2-3-13(15)11-4-5-12-10(9-11)6-7-14-12/h4-7,9,13-14H,2-3,8H2,1H3 |
InChI Key |
VGTWTHZUHFDFKP-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCCC1C2=CC3=C(C=C2)NC=C3 |
Origin of Product |
United States |
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